molecular formula C8H8F3NO B13033775 (5-Amino-2-(trifluoromethyl)phenyl)methanol

(5-Amino-2-(trifluoromethyl)phenyl)methanol

Katalognummer: B13033775
Molekulargewicht: 191.15 g/mol
InChI-Schlüssel: HXUBNJKIIAOFAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Amino-2-(trifluoromethyl)phenyl)methanol is an organic compound with the molecular formula C8H8F3NO It is characterized by the presence of an amino group, a trifluoromethyl group, and a hydroxyl group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-(trifluoromethyl)aniline with formaldehyde under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production of (5-Amino-2-(trifluoromethyl)phenyl)methanol may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve additional steps such as purification and crystallization to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(5-Amino-2-(trifluoromethyl)phenyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(5-Amino-2-(trifluoromethyl)phenyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (5-Amino-2-(trifluoromethyl)phenyl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The amino group can form hydrogen bonds with target molecules, while the hydroxyl group can participate in various chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2-Amino-5-(trifluoromethyl)phenyl)methanol: Similar structure but with the amino and hydroxyl groups in different positions.

    (5-Amino-2-(trifluoromethyl)phenyl)ketone: Oxidized form of the compound.

    (5-Amino-2-(trifluoromethyl)phenyl)amine: Reduced form of the compound.

Uniqueness

(5-Amino-2-(trifluoromethyl)phenyl)methanol is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C8H8F3NO

Molekulargewicht

191.15 g/mol

IUPAC-Name

[5-amino-2-(trifluoromethyl)phenyl]methanol

InChI

InChI=1S/C8H8F3NO/c9-8(10,11)7-2-1-6(12)3-5(7)4-13/h1-3,13H,4,12H2

InChI-Schlüssel

HXUBNJKIIAOFAQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1N)CO)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.